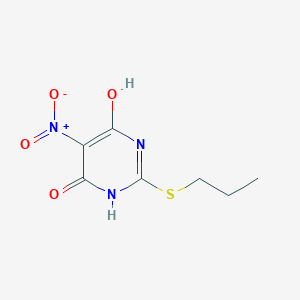

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Vue d'ensemble

Description

5-Nitro-2-(propylthio)pyrimidine-4,6-diol (CAS 145783-13-7) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₄S and a molecular weight of 231.23 g/mol . It is a key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor . Key physical properties include:

- Density: 1.6 ± 0.1 g/cm³

- Boiling Point: 379.7 ± 37.0 °C

- Flash Point: 183.5 ± 26.5 °C

- Storage: Sealed in dry conditions at 2–8°C .

Its hazard profile includes warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with appropriate reagents to introduce the hydroxyl groups at the 4 and 6 positions . The reaction conditions often include the use of solvents such as methanol and water, with formic acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the removal of impurities .

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 2-(propylthio)pyrimidine-4,6-diol with an amino group at the 5-position .

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is primarily utilized as an intermediate in the synthesis of ticagrelor, a medication used to reduce the risk of heart attacks and strokes by inhibiting platelet aggregation. The synthesis involves multiple steps where this compound acts as a key building block in the formation of ticagrelor and its analogs .

Impurity Profiling

In pharmaceutical manufacturing, this compound is also employed in impurity profiling for ticagrelor formulations. Regulatory bodies such as the FDA require stringent testing for impurities in drug products, making this compound essential for ensuring compliance with pharmaceutical standards .

Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions including oxidation and reduction processes, allowing chemists to create more complex molecules from simpler precursors.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts thiol groups to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Reduces nitro groups to amino groups | Sodium borohydride |

| Substitution | Nucleophilic substitution involving amino/hydroxyl groups | Alkyl halides |

Mechanistic Studies

The compound is also studied for its interaction with biological targets, particularly its mechanism of action as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This research contributes to the understanding of its potential therapeutic effects .

Antimicrobial Properties

Research has indicated that derivatives of this compound may exhibit antimicrobial activity against various pathogens. This potential is being explored for developing new antimicrobial agents .

Anticancer Activity

Studies are ongoing to evaluate the anticancer properties of this compound and its derivatives. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Ticagrelor Synthesis

A detailed investigation into the synthesis of ticagrelor highlights the role of this compound as a crucial intermediate. The study outlines the synthetic route involving nitration and subsequent reactions leading to ticagrelor formation, emphasizing the efficiency and yield improvements achieved through optimized reaction conditions .

Case Study 2: Impurity Profiling Methodology

Research focusing on impurity profiling methods for ticagrelor has validated the use of this compound as a standard reference compound during quality control processes. The study details analytical techniques such as LC-QTOF-MS/MS employed to detect and quantify impurities within pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events . The molecular targets and pathways involved include the P2Y12 receptor on platelets, which is crucial for ADP-mediated platelet activation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8)

| Property | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine |

|---|---|---|

| Reactivity | Moderate (hydroxyl groups) | High (chlorine substituents) |

| Applications | Pharmaceutical impurity | Organic synthesis intermediate |

| Hazards | H302, H315, H319 | Likely includes chlorine-related risks |

2-(Propylthio)pyrimidine-4,6-diol (CAS 145783-12-6)

- Molecular Formula : C₇H₁₀N₂O₂S

- Key Differences: Lacks the nitro (-NO₂) group at position 3. Reduced electrophilicity, altering reactivity in aromatic substitution reactions. Applications: Less specialized; may serve as a precursor in pyrimidine chemistry .

5-Aminopyrimidine-2,4,6-triol Hydrochloride (CAS 66887-61-4)

- Molecular Formula : C₃H₆N₃O₃·HCl

- Key Differences: Features amino (-NH₂) and hydroxyl (-OH) groups instead of nitro and propylthio substituents. Increased basicity due to amino groups, enabling participation in acid-base reactions .

Isotopic Analogs: 5-Nitro-2-(d₇-propylthio)pyrimidine-4,6-diol (CAS 1265919-34-3)

Activité Biologique

5-Nitro-2-(propylthio)pyrimidine-4,6-diol (CAS No. 145783-13-7) is a compound of significant interest in pharmacological research, particularly due to its role as an impurity in the antiplatelet drug Ticagrelor. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological implications, metabolic pathways, and relevant case studies.

Overview of Biological Activity

This compound has been primarily studied in the context of its use in monitoring Ticagrelor formulations. Its biological activity is closely linked to its interactions with various biological targets, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation.

The compound acts as a modulator of the P2Y12 receptor, which is a G protein-coupled receptor involved in the regulation of platelet activation. By inhibiting this receptor, this compound can potentially reduce platelet aggregation, making it valuable for therapeutic applications in cardiovascular diseases.

Pharmacokinetics and Metabolism

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Understanding these metabolic pathways is essential for assessing the safety and efficacy of Ticagrelor formulations that contain this compound as an impurity.

Table 1: Metabolic Pathways Involving this compound

| Enzyme Type | Reaction Type | Resulting Metabolites |

|---|---|---|

| Cytochrome P450 | Oxidation | Active metabolites (e.g., AR-C124910XX) |

| Esterases | Hydrolysis | More polar intermediates for excretion |

| Reductases | Reduction | Altered pharmacological activity |

Case Studies and Research Findings

Recent studies have highlighted the relevance of this compound in various experimental settings:

- Antiplatelet Activity : Research indicates that modifications to Ticagrelor analogues can yield compounds with retained antiplatelet activity while minimizing antibacterial effects. This suggests distinct mechanisms for these activities .

- Toxicity Profiling : In studies involving Ticagrelor formulations, this compound was utilized as a reference standard to ensure compliance with FDA regulations during toxicity assessments .

- Impurity Monitoring : The compound is also employed in impurity profiling during the commercial production of Ticagrelor, ensuring that levels remain within specified limits to mitigate adverse effects associated with impurities .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-nitro-2-(propylthio)pyrimidine-4,6-diol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing pyrimidine precursors via nitration and thiolation. For example, derivatives like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) can serve as intermediates . Optimize conditions (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Quantum chemical calculations (e.g., DFT) predict reaction pathways, while iterative feedback between computational models and experimental data refines parameters like nitro-group orientation and sulfur nucleophilicity .

Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp. | 60–100°C | 85°C | Maximizes nitration efficiency |

| Solvent (Polarity) | THF vs. DMSO | DMSO | Enhances solubility of intermediates |

| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost and reactivity |

Q. How can the solubility and stability of this compound be systematically characterized?

- Methodological Answer : Solubility profiling in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) identifies compatible media. For acidic hydroxyl groups, test solubility in alkaline solutions (e.g., NaOH, as in related pyrimidines ). Stability studies under varying pH, temperature, and light exposure use HPLC or UV-Vis spectroscopy to track degradation. For example, buffer solutions (e.g., ammonium acetate, pH 6.5) are used in assay protocols for analogous compounds .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Combine NMR (<sup>1</sup>H/<sup>13</sup>C) to resolve propylthio and nitro-group positions, IR for hydroxyl and nitro stretching (e.g., –NO2 ~1520 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography resolves tautomeric forms of the diol groups, which are critical for reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or oxidoreductases). DFT calculations assess electronic effects of substituents (e.g., nitro group electron-withdrawing effects) on redox potential or hydrogen-bonding capacity. Reaction path sampling (e.g., nudged elastic band method) models intermediate steps in synthesis to identify kinetic barriers .

Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state approximations. Apply microkinetic modeling to integrate experimental rate data with computational activation energies. Validate using isotopic labeling (e.g., <sup>18</sup>O in diol groups) or in situ spectroscopy (e.g., Raman) to detect transient intermediates. Iterative refinement of force fields in simulations improves agreement .

Q. How can heterogeneous catalysis improve scalability of pyrimidine functionalization?

- Methodological Answer : Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for nitro-group introduction or thiolation. Use design of experiments (DoE) to optimize surface area, pore size, and acid/base sites. For example, mesoporous silica enhances diffusion-limited reactions, while Brønsted acid sites stabilize nitro intermediates. Monitor via in situ FTIR or TGA-MS to assess catalyst deactivation .

Table 2: Catalyst Screening Parameters

| Catalyst Type | Surface Area (m²/g) | Reaction Yield (%) | Selectivity (%) |

|---|---|---|---|

| Zeolite Y | 780 | 62 | 88 |

| Al-MCM-41 | 1020 | 78 | 92 |

| Zr-MOF | 1450 | 85 | 95 |

Q. Methodological Considerations

Propriétés

IUPAC Name |

4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVMACIFWKESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617047 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-13-7 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.